molecular formula C20H22N2O4S B11265106 3,4-dimethyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

3,4-dimethyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

Cat. No.: B11265106
M. Wt: 386.5 g/mol
InChI Key: IZHHAUJNFUSTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-one moiety, which is a common scaffold in many bioactive molecules, and a sulfonamide group, which is known for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Scaffold: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions to form the chromen-2-one core.

    Introduction of the Propylamino Group: The chromen-2-one intermediate is then reacted with propylamine under basic conditions to introduce the propylamino group at the 4-position.

    Sulfonamide Formation: The final step involves the reaction of the amino-chromen-2-one intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromen-2-one moiety.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

3,4-DIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for the treatment of bacterial infections.

    Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.

Uniqueness

3,4-DIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is unique due to its complex structure, which combines a chromen-2-one moiety with a sulfonamide group

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

3,4-dimethyl-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide

InChI

InChI=1S/C20H22N2O4S/c1-4-11-21-18-16-7-5-6-8-17(16)26-20(23)19(18)22-27(24,25)15-10-9-13(2)14(3)12-15/h5-10,12,21-22H,4,11H2,1-3H3

InChI Key

IZHHAUJNFUSTBU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.